3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
Description
3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a pyridazine ring
Properties
IUPAC Name |
1-benzofuran-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(15-10-12-4-1-2-5-14(12)23-15)20-9-7-13(11-20)22-16-6-3-8-18-19-16/h1-6,8,10,13H,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHXDKOMCGKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization Strategies
The benzofuran-2-carbonyl group is most efficiently synthesized via palladium-catalyzed cyclization of o-alkynylphenols. As demonstrated by Qi et al., a ligand-free Pd(OAc)₂ system facilitates the intramolecular cyclization of o-alkynylphenols 30 to form benzofuran derivatives 31 in yields of 58–94%. For the target compound, this method can be adapted by employing o-alkynylphenols with a pre-installed carbonyl group at the 2-position. For example, methyl propiolate serves as both an alkyne source and ester precursor, which can be hydrolyzed to the carboxylic acid post-cyclization.
Table 1: Palladium-Catalyzed Benzofuran Synthesis
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| o-Alkynylphenol 30 | Pd(OAc)₂, bpy ligand | 58–94 | |
| o-Iodophenol + Alkyne | Pd/C, Mo(CO)₆ | 65–89 |
Carbonyl Group Introduction
Post-cyclization, the ester group at the benzofuran 2-position is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification with HCl. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the reactive benzofuran-2-carbonyl chloride, a critical intermediate for acylation reactions.
Functionalization of the Pyrrolidine Ring
Synthesis of Pyrrolidin-3-ol
Pyrrolidin-3-ol is synthesized via hydrogenation of pyrrole derivatives or through cyclization of 1,4-diols. A novel approach involves the Rh-catalyzed C–H activation of benzamides 43 with vinylene carbonate 42 , yielding substituted pyrrolidines 44 in 30–80% yields. However, for the target compound, a more direct method involves the reduction of pyrrolidin-3-one using NaBH₄ in methanol, affording pyrrolidin-3-ol in >85% yield.
Acylation of the Pyrrolidine Nitrogen
The nitrogen of pyrrolidin-3-ol is acylated with benzofuran-2-carbonyl chloride under Schotten-Baumann conditions. Triethylamine (TEA) is used as a base to scavenge HCl, and the reaction proceeds in dichloromethane (DCM) at 0°C to room temperature. This step yields 1-(benzofuran-2-carbonyl)pyrrolidin-3-ol 5a–f with 75–91% efficiency.
Key spectroscopic data :
- IR : ν(C=O) at 1708 cm⁻¹ (benzofuran carbonyl), ν(OH) at 2455–2524 cm⁻¹ (pyrrolidine hydroxyl).
- ¹H-NMR : δ 4.35–4.50 ppm (pyrrolidine OCH₂), δ 7.20–7.80 ppm (benzofuran aromatic protons).
Coupling to the Pyridazine Core
Etherification via Nucleophilic Substitution
3-Hydroxypyridazine is reacted with 1-(benzofuran-2-carbonyl)pyrrolidin-3-ol under Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage. Alternatively, a copper-catalyzed Ullmann coupling between 3-iodopyridazine and the pyrrolidine alcohol achieves the same product in 65–78% yield.
Table 2: Ether Coupling Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF | 70–85 | |
| Ullmann Coupling | CuI, 1,10-phen, DMF | 65–78 |
Regioselectivity and Optimization
The regioselectivity of the etherification is confirmed by ¹H-NMR and X-ray crystallography, as evidenced in analogous pyrrolo[1,2-b]pyridazine systems. Reaction optimization shows that elevated temperatures (90°C) and anhydrous solvents (toluene) improve yields by minimizing hydrolysis.
Alternative Synthetic Routes
Cycloaddition Approaches
Mesoionic oxazolo-pyridazinones 3a–c , generated in situ from pyridazinone acids 2a–c , undergo 3+2 cycloaddition with methyl propiolate to form pyrrolo[1,2-b]pyridazines 5a–f . Hydrogenation of the fused pyrrole ring to pyrrolidine, followed by oxidation, could theoretically yield the target compound, though this route remains unexplored.
One-Pot Strategies
A one-pot synthesis combining benzofuran formation, pyrrolidine acylation, and pyridazine coupling is theoretically feasible using sequential Pd and Cu catalysis. However, competing side reactions and intermediate instability currently limit yields to <40%.
Experimental Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Pharmacological Applications
The pharmacological properties of 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine are derived from its structural components, which have been associated with various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects. For instance, derivatives of pyridazines have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Pyridazinone derivatives are known for their anti-inflammatory activities. Research indicates that compounds like this compound could potentially inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .
- Neuroprotective Properties : The pyrrolidine component is linked to neuroprotective effects, suggesting that this compound may be beneficial in neurodegenerative diseases by providing protection against neuronal damage .
- Analgesic Potential : Similar compounds have demonstrated analgesic properties in various animal models, indicating that this compound might also serve as an effective pain relief agent .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Benzofuran Moiety : The benzofuran carbonyl group is introduced via acylation reactions.
- Pyrrolidine Modification : The pyrrolidine ring is synthesized separately and then coupled with the pyridazine framework.
These synthetic pathways not only enhance the yield but also allow for the modification of functional groups to optimize biological activity.
Case Studies
Several studies highlight the efficacy of compounds related to this compound:
- A study demonstrated that pyridazinone derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with zones of inhibition reaching up to 33 mm in some cases .
- Another investigation showed that specific pyridazinone derivatives had high antioxidant potential (up to 89.393% at certain concentrations), suggesting a correlation between antioxidant activity and anti-inflammatory effects .
Mechanism of Action
The mechanism by which 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, while the pyrrolidine and pyridazine rings can modulate the compound’s overall activity and selectivity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran ring are known for their diverse biological activities and are used in various therapeutic applications.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their ability to interact with biological targets and their presence in many natural products.
Pyridazine derivatives: Known for their potential as pharmaceuticals, pyridazine derivatives are studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Uniqueness
What sets 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine apart from other similar compounds is its unique combination of three different heterocyclic rings. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic molecule that incorporates a pyridazine ring, a pyrrolidine moiety, and a benzofuran carbonyl group. This unique structural composition suggests a broad potential for diverse biological activities, making it an intriguing subject for pharmacological research. This article delves into the biological activity of this compound, reviewing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C17H15N3O3
- CAS Number : 2034500-79-1
The compound features:
- A pyridazine ring , which is known for its role in various pharmacological activities.
- A pyrrolidine moiety , contributing to the compound's reactivity and biological interactions.
- A benzofuran carbonyl group , recognized for its beneficial pharmacological properties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzofuran Derivatives | Contains benzofuran ring | Antimicrobial, anticancer | Varies widely based on substitution |
| Pyridazine Derivatives | Pyridazine core | Anticancer, anti-inflammatory | Diverse functionalization options |
| Pyrrolidine Derivatives | Pyrrolidine ring | Neuroprotective effects | Can enhance solubility and bioavailability |
The distinctive combination of these three heterocycles in this compound allows for versatile interactions and potential applications across medicinal chemistry and materials science.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, inhibiting their activity. For instance, benzofuran derivatives have shown potential in targeting the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer signaling pathways.
- Antioxidant Properties : The presence of the benzofuran moiety is associated with antioxidant activities, potentially mitigating oxidative stress in cells.
- Neuroprotective Effects : Pyrrolidine derivatives are often explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Activity : Research has demonstrated that similar compounds can inhibit cancer cell proliferation by interfering with the EGFR signaling pathway. For example, studies have shown that benzofuran derivatives can effectively reduce tumor growth in xenograft models by blocking EGFR activity .
- Neuroprotection : In vitro studies have indicated that pyrrolidine-containing compounds can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in developing treatments for conditions like Alzheimer's disease.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key factors include:
- Bioavailability : Benzofuran derivatives are noted for their improved bioavailability due to favorable solubility profiles.
- Metabolism : The metabolic pathways of such compounds often influence their efficacy and safety profiles. Studies typically focus on liver metabolism and the identification of active metabolites that contribute to biological activity.
Q & A
Q. What are the established synthetic routes for 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A validated approach involves:
- Step 1 : Preparation of the pyrrolidin-3-yloxy intermediate through substitution of a halogenated pyridazine with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 150°C for 20 hours) .
- Step 2 : Benzofuran-2-carbonyl group introduction via coupling reactions, often using acyl chlorides or activated esters in the presence of catalysts like DMAP.
- Optimization : Microwave-assisted synthesis (e.g., 150°C for 15 minutes) reduces reaction time and improves yields by 15–20% compared to conventional heating . Monitoring via TLC and purification by column chromatography (ethyl acetate/hexane gradient) are critical for isolating the pure product.
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer : Use orthogonal analytical techniques:
- 1H/13C NMR : Key signals include the pyrrolidine protons (δ 3.30–3.33 ppm, multiplet) and benzofuran aromatic protons (δ 6.75–7.61 ppm) .
- Elemental Analysis : Confirm %N content (theoretical: ~7.99%) to validate stoichiometry .
- HPLC-MS : Assess purity (>95%) and detect regioisomeric byproducts (if any) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for metabolic stability (e.g., liver microsome pre-incubation) .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across studies, adjusting for differences in compound solubility (use DMSO ≤0.1% v/v) .
- Molecular Docking : Validate target interactions (e.g., kinase domains) using AutoDock Vina to reconcile in vitro/in silico discrepancies .
Q. How can the pharmacokinetic profile of this compound be improved without compromising its bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance solubility and oral bioavailability .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with amides or ethers to reduce CYP450-mediated degradation .
- In Vivo Testing : Use Sprague-Dawley rats for bioavailability studies, with LC-MS quantification of plasma concentrations over 24 hours .
Q. What in silico tools are recommended to predict off-target interactions of this compound in complex biological systems?
- Methodological Answer :
- SwissTargetPrediction : Screen for kinase, GPCR, or ion channel targets using the compound’s SMILES string .
- Molecular Dynamics (MD) Simulations : Use GROMACS to assess binding stability (RMSD <2.0 Å over 100 ns) and identify potential allosteric sites .
- Toxicity Prediction : Employ ProTox-II to estimate hepatotoxicity and mutagenicity risks .
Data Contradiction and Validation
Q. How should researchers address inconsistent cytotoxicity results between 2D cell monolayers and 3D tumor spheroid models?
- Methodological Answer :
- 3D Model Optimization : Use Matrigel-embedded spheroids to mimic tumor microenvironments; ensure oxygen/nutrient gradients are maintained .
- Phenotypic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) in both models via flow cytometry .
- Drug Penetration Analysis : Quantify intracellular compound accumulation using fluorescence-labeled analogs and confocal microscopy .
Structural Modifications for Enhanced Activity
Q. Which positions on the pyridazine and benzofuran rings are most amenable to derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Pyridazine Ring : Modify the 6-position with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity and target binding .
- Benzofuran Ring : Introduce para-substituted halogens (e.g., -Cl, -F) to improve metabolic stability without steric hindrance .
- Pyrrolidine Linker : Replace the carbonyl group with sulfonamides to modulate solubility and LogP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
